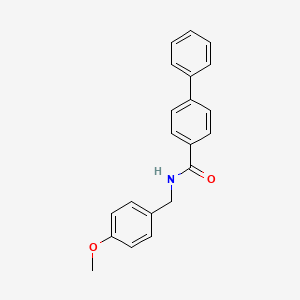

N-(4-methoxybenzyl)biphenyl-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxybenzyl)biphenyl-4-carboxamide is an organic compound with the molecular formula C21H19NO2 and a molecular weight of 317.391 g/mol It is a member of the biphenyl carboxamide family, characterized by the presence of a biphenyl core and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)biphenyl-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key functional groups:

-

Carboxamide group (–CONH–): Susceptible to hydrolysis, amidation, and nucleophilic substitution.

-

Methoxybenzyl substituent (–OCH₂C₆H₄–): Potential for demethylation or oxidation.

-

Biphenyl system (–C₆H₄–C₆H₄–): May participate in cross-coupling reactions under specific conditions.

Hydrolysis Reactions

2.1 Acidic Hydrolysis

Carboxamides typically undergo hydrolysis in acidic conditions to form carboxylic acids and amines. For example, analogous carboxamides like N-(4-methoxyphenyl)benzamide hydrolyze under HCl conditions to yield benzoic acid and aniline derivatives .

2.2 Basic Hydrolysis

Basic conditions (e.g., NaOH) may also cleave the amide bond, though this pathway is less common for carboxamides compared to ureas or carbamates .

Amidation and Substitution

3.1 Nucleophilic Acyl Substitution

The carboxamide group can react with nucleophiles (e.g., alcohols, amines) to form esters or amides. For instance, Suzuki cross-coupling reactions involving biphenyl derivatives often exploit carboxylic acid chlorides generated via thionyl chloride treatment .

3.2 Demethylation of the Methoxy Group

The methoxy group (–OCH₃) may undergo demethylation under strong acidic or oxidative conditions (e.g., HBr, BBr₃), yielding a phenolic hydroxyl group .

Cross-Coupling Reactions

4.1 Palladium-Catalyzed Reactions

While the compound lacks halide substituents for direct Suzuki coupling, analogous biphenyl carboxylic acids have been used in green chemistry protocols with Pd catalysts for cross-coupling . Modification of the biphenyl system (e.g., introduction of a halide) could enable such reactions.

4.2 Hydrogenation

The biphenyl system could undergo hydrogenation under catalytic conditions (e.g., H₂/Pd), though this would likely disrupt the aromaticity and is less common in synthesis .

Reaction Conditions and Yields

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride | Stirred at 50°C for 3h | 99.8% |

| Demethylation | BBr₃ or HBr | Dichloromethane/RT | – |

| Hydrolysis (acidic) | HCl, H₂O | Reflux for 16h | 98% |

Structural Considerations

-

Steric Effects : The bulky biphenyl system may hinder nucleophilic attack at the carboxamide group.

-

Electronic Effects : The methoxy group (electron-donating) could stabilize intermediates in substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-methoxybenzyl)biphenyl-4-carboxamide can be synthesized through several methods, often involving the reaction of biphenyl derivatives with various functional groups. The synthesis typically involves the following steps:

-

Preparation of Intermediate Compounds :

- The synthesis often starts with biphenyl derivatives, which can be modified using various reagents such as thionyl chloride and ammonia to yield the carboxamide functionality.

- Final Product Formation :

Biological Activities

Research has indicated that this compound exhibits notable pharmacological activities. A study highlighted its potential as an anticonvulsant agent, where modifications to the compound's structure influenced its efficacy in reducing neurological hyperexcitability. Specifically, derivatives with polar substituents showed enhanced activity in promoting sodium channel slow inactivation, which is critical in managing seizure disorders .

Medicinal Chemistry Applications

The compound has been investigated for its role in drug development, particularly as a lead compound for designing new anticonvulsant medications. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance:

- Anticonvulsant Activity : Research demonstrated that certain derivatives of biphenyl compounds can exhibit protective indices comparable to established antiseizure drugs .

- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of this compound to various receptors, providing insights into its mechanism of action .

Material Science Applications

In addition to its medicinal properties, this compound is also relevant in materials science, particularly in the development of liquid crystal polymers. These polymers are essential for various applications including display technologies and smart materials. The compound serves as an intermediate in synthesizing monomers that contribute to the formation of these polymers .

Data Table: Summary of Biological Activities

Case Studies

-

Anticonvulsant Efficacy Study :

- A comprehensive study evaluated multiple derivatives of N-(biphenyl-4'-yl)methyl compounds, revealing that some derivatives exhibited superior anticonvulsant properties compared to traditional medications. The study emphasized the importance of structural modifications on pharmacological outcomes.

-

Liquid Crystal Polymer Development :

- Research into liquid crystal polymers highlighted the utility of biphenyl derivatives, including this compound, as key components for enhancing material properties such as thermal stability and optical performance.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)biphenyl-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The methoxy and carboxamide groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

N-benzylbiphenyl-4-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

N-(4-hydroxybenzyl)biphenyl-4-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

N-(4-methoxyphenyl)biphenyl-4-carboxamide: Similar structure but with a methoxy group on the phenyl ring instead of the benzyl group.

Uniqueness

N-(4-methoxybenzyl)biphenyl-4-carboxamide is unique due to the presence of both a methoxy group and a biphenyl carboxamide core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which may enhance its biological activity and versatility in various applications .

Biological Activity

N-(4-methoxybenzyl)biphenyl-4-carboxamide is a compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its pharmacological applications, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl backbone with a methoxybenzyl substituent and a carboxamide functional group. Its molecular formula is C21H19NO2 with a molecular weight of approximately 341.38 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₂ |

| Molecular Weight | 341.38 g/mol |

| Functional Groups | Carboxamide, Methoxy |

| Lipophilicity | Enhanced due to methoxy |

Anticancer Properties

Research indicates that biphenyl derivatives, including this compound, exhibit anticancer properties. A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives with similar structures displayed IC50 values ranging from 0.69 to 22 mM against multiple cancer cell lines such as MCF-7 and A549 .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that biphenyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features demonstrated inhibition zones of 22 mm against Staphylococcus aureus compared to standard drugs .

The mechanism of action for this compound is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cytotoxic effects in cancer cells . This dual action may enhance its effectiveness as a therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the biphenyl structure can significantly impact pharmacological properties. For instance:

- Methoxy Substitution: Increases lipophilicity and potentially enhances bioactivity.

- Carboxamide Group: Essential for maintaining biological activity; modifications can lead to variations in potency.

Table 2: Comparative SAR Data

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 20.1 | Anticancer (MCF-7) |

| 3',5-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid | 13.9 | Anticancer |

| 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | 14.8 | Anticancer |

Study on Anticancer Activity

A notable study explored the anticancer effects of this compound against human neuroblastoma SH-SY5Y cells. The compound demonstrated significant inhibition of cell proliferation, supporting its potential as an anticancer agent .

Study on Antimicrobial Efficacy

In another investigation, derivatives were tested against antibiotic-resistant strains of E. coli using the agar well diffusion method. The results indicated that certain biphenyl derivatives exhibited comparable or superior antimicrobial activity compared to standard antibiotics, highlighting their therapeutic potential .

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-phenylbenzamide |

InChI |

InChI=1S/C21H19NO2/c1-24-20-13-7-16(8-14-20)15-22-21(23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23) |

InChI Key |

WEAABOAXWGOJPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.